Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate
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Overview
Description
Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate is a compound that features a tert-butyl group, an amino group, and a trifluoromethyl-substituted cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl bromoacetate with 1-(trifluoromethyl)cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of carboxylic acids or alcohols.
Scientific Research Applications
Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-2-[1-(methyl)cyclopropyl]acetate
- Tert-butyl 2-amino-2-[1-(ethyl)cyclopropyl]acetate
- Tert-butyl 2-amino-2-[1-(fluoromethyl)cyclopropyl]acetate
Uniqueness
Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)6(14)9(4-5-9)10(11,12)13/h6H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYYWCLLHSSNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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